

Application Notes: 2-Chloro-4-methylphenylboronic Acid in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Chloro-4-methylphenylboronic acid

Cat. No.: B125789

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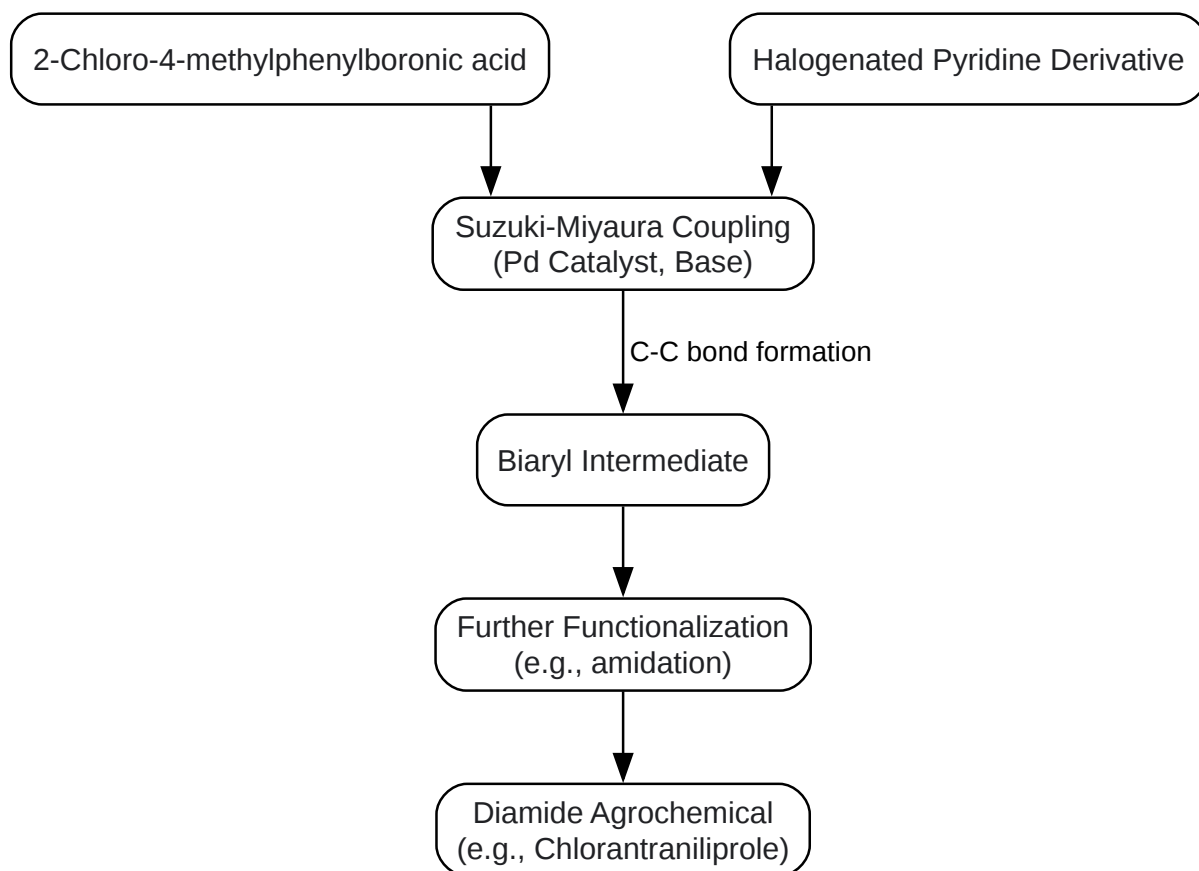
Introduction

2-Chloro-4-methylphenylboronic acid is a versatile building block in organic synthesis, playing a crucial role in the development of novel agrochemicals. Its utility is most prominently demonstrated in the synthesis of diamide insecticides, a class of compounds that includes highly effective and commercially successful products like chlorantraniliprole and cyantraniliprole. These insecticides exhibit a unique mode of action, selectively targeting insect ryanodine receptors. This document provides detailed application notes and protocols for the use of **2-Chloro-4-methylphenylboronic acid** in the synthesis of such agrochemicals.

Application in the Synthesis of Diamide Insecticides

2-Chloro-4-methylphenylboronic acid is a key intermediate for the synthesis of the anthranilic acid moiety of diamide insecticides. The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial carbon-carbon bond, linking the substituted phenyl ring of the boronic acid to a heterocyclic partner, typically a pyridine derivative. This coupled product is then further elaborated to form the final anthranilic diamide structure.

The general synthetic approach is outlined below:



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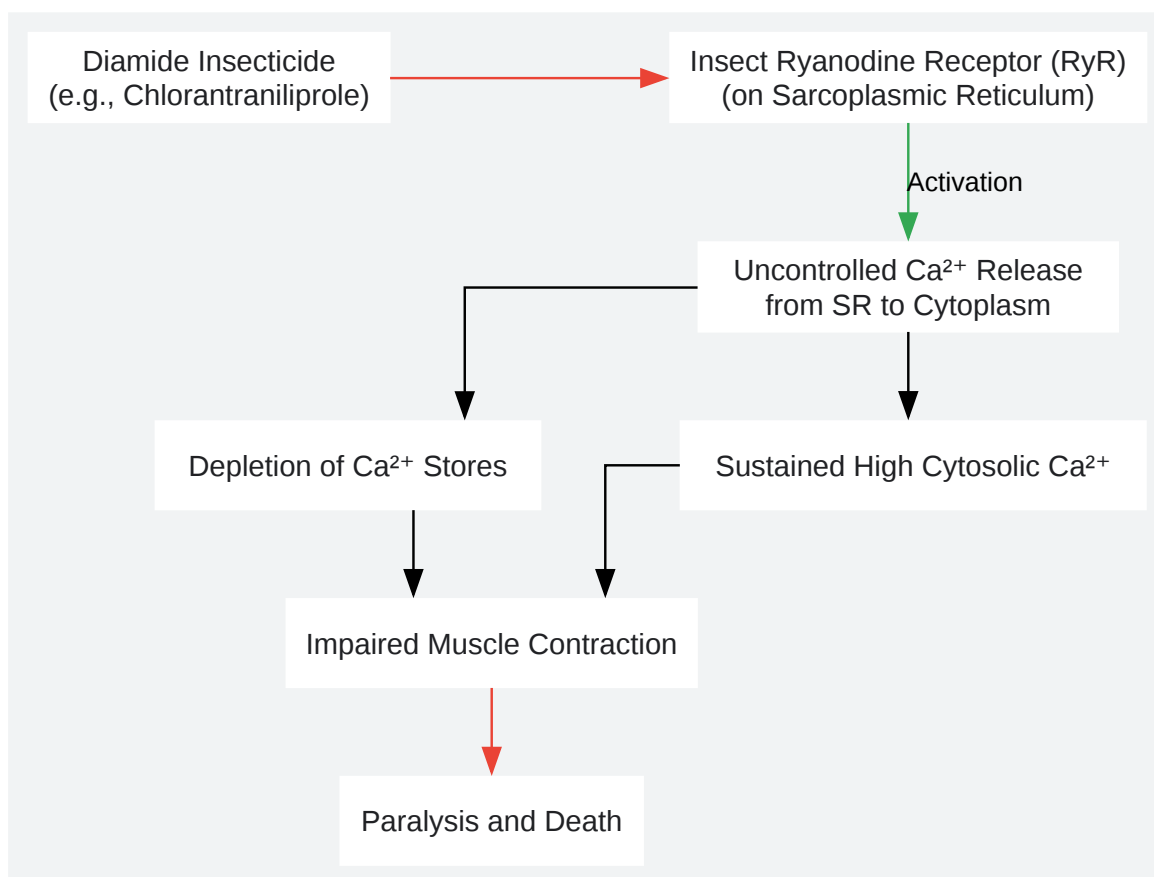
Caption: General workflow for the synthesis of diamide agrochemicals.

Mode of Action: Targeting Insect Ryanodine Receptors

The agrochemicals synthesized using **2-Chloro-4-methylphenylboronic acid** as a precursor, such as chlorantraniliprole, exhibit their insecticidal activity by targeting the ryanodine receptors (RyRs) in insects.[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons.

The binding of the diamide insecticide to the insect RyR locks the channel in an open state. This leads to an uncontrolled release of calcium ions (Ca^{2+}) from intracellular stores into the

cytoplasm. The resulting depletion of intracellular calcium stores and sustained high cytosolic calcium levels cause impaired muscle regulation, leading to paralysis and ultimately the death of the insect. A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[1]



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Caption: Signaling pathway of diamide insecticide action on insect ryanodine receptors.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between **2-Chloro-4-methylphenylboronic acid** and a halogenated pyridine derivative, a key step in the synthesis of diamide insecticides.

Materials:

- **2-Chloro-4-methylphenylboronic acid**
- 2,3-Dichloropyridine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Nitrogen gas supply
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

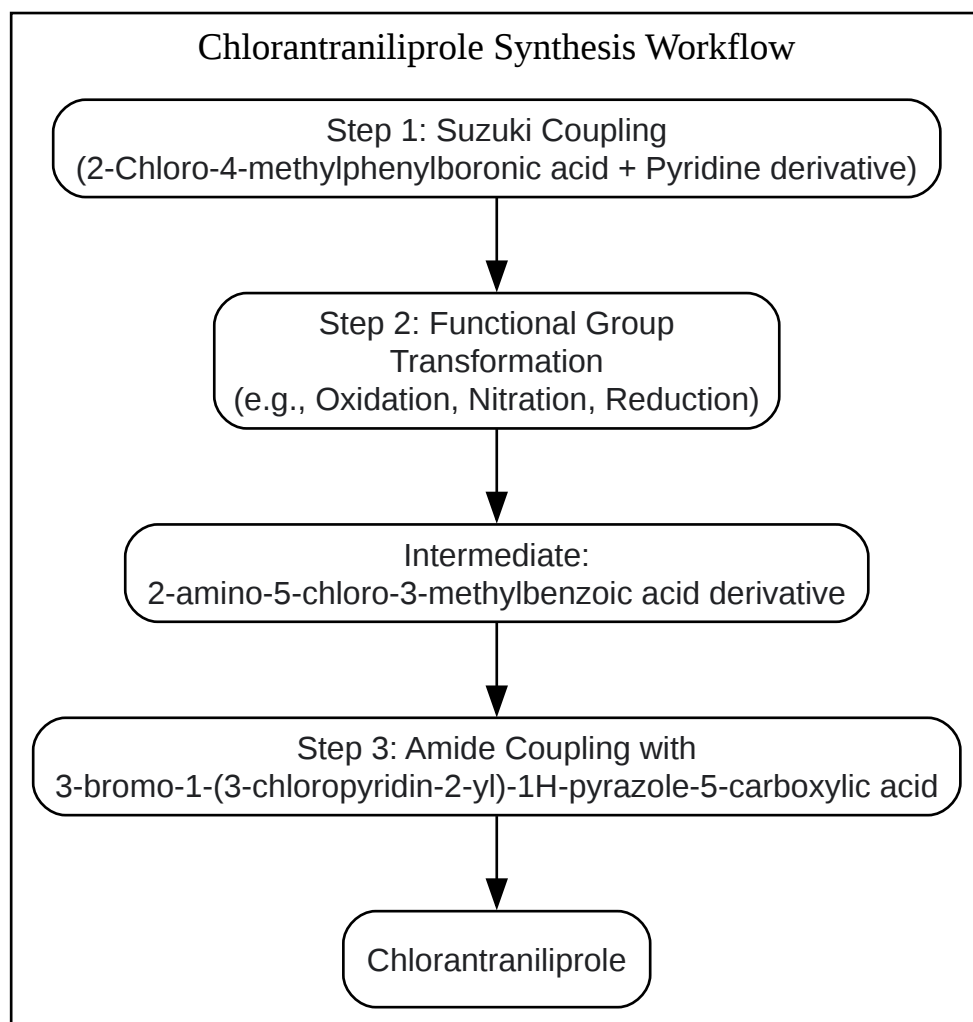
Procedure:

- To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add **2-Chloro-4-methylphenylboronic acid** (1.0 eq), 2,3-dichloropyridine (1.2 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.
- Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
- Add toluene and water (4:1 v/v) to the flask.

- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
- After completion, cool the reaction mixture to room temperature.
- Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude biaryl product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Synthesis of Chlorantraniliprole

The following is a general, multi-step synthesis of chlorantraniliprole, where the biaryl intermediate from Protocol 1 can be envisioned as a precursor to the required anthranilic acid derivative.



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Caption: Multi-step synthesis workflow for chlorantraniliprole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of chlorantraniliprole and its intermediates. Yields can vary depending on the specific reaction conditions and scale.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

Parameter	Value	Reference
Reactants	2-Chloro-4-methylphenylboronic acid, 2,3-Dichloropyridine	General Suzuki Coupling Protocols
Catalyst	Pd(OAc) ₂ / PPh ₃	General Suzuki Coupling Protocols
Base	K ₂ CO ₃	General Suzuki Coupling Protocols
Solvent	Toluene/Water	General Suzuki Coupling Protocols
Temperature	80-90 °C	General Suzuki Coupling Protocols
Typical Yield	70-90%	Inferred from similar reactions

Table 2: Overall Synthesis of Chlorantraniliprole - Key Steps and Yields

Step	Reaction	Typical Yield	Reference
1	Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide	~90%	[2]
2	Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid	Multi-step, variable yields	[2]
3	Amide coupling to form Chlorantraniliprole	91.5%	[2]
Overall	Total Synthesis	~36.3% (from 2,3-dichloropyridine)	[3]

Table 3: Physicochemical Properties of Chlorantraniliprole

Property	Value
Molecular Formula	C ₁₈ H ₁₄ BrCl ₂ N ₅ O ₂
Molecular Weight	483.15 g/mol
Appearance	White to off-white powder
Melting Point	200-202 °C

Conclusion

2-Chloro-4-methylphenylboronic acid is an indispensable reagent for the synthesis of a new generation of highly effective and selective agrochemicals. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for incorporating the 2-chloro-4-methylphenyl moiety into complex molecular architectures. The resulting diamide insecticides, by targeting the insect ryanodine receptor, offer a valuable tool for integrated pest management strategies. The protocols and data presented herein provide a foundation for researchers to explore and optimize the synthesis of these important compounds.

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